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Compound of Interest

Compound Name: N-(methylsulfonyl)benzamide

Cat. No.: B15099015 Get Quote

This guide provides a comparative analysis of the potency of N-(methylsulfonyl)benzamide
and related derivatives against two important enzyme targets: Sirtuin 2 (SIRT2) and Carbonic

Anhydrases (CAs). The information is intended for researchers, scientists, and drug

development professionals.

I. N-(methylsulfonyl)benzamide Derivatives as SIRT2
Inhibitors
Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase that plays a crucial role in various cellular

processes, including cell cycle regulation, and has been identified as a potential therapeutic

target for neurodegenerative diseases and cancer. The following sections compare the potency

of several N-(methylsulfonyl)benzamide and related benzamide derivatives as SIRT2

inhibitors.

Data Presentation
The following table summarizes the in vitro potency of various benzamide derivatives against

SIRT2, as well as their selectivity against SIRT1 and SIRT3. The data is primarily sourced from

a study on 3-(benzylsulfonamido)benzamides and 3-(N-arylsulfamoyl)benzamides.[1][2]

Table 1: Potency and Selectivity of Benzamide Derivatives as SIRT2 Inhibitors
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Compound ID Structure
SIRT2 IC50
(µM)

SIRT1
Inhibition (%)
at 50 µM

SIRT3
Inhibition (%)
at 50 µM

AK-1

3-

(benzylsulfonami

do)benzamide

12.5 < 25 < 25

47

3-(N-(4-

chlorophenyl)-N-

methylsulfamoyl)

-N-

phenylbenzamid

e

1.8 < 25 < 25

61

3-(N-(4-

chlorophenyl)-N-

methylsulfamoyl)

-N-(4-

(methylsulfonyl)p

henyl)benzamide

2.1 < 25 < 25

90

N-(4-

methoxyphenyl)-

3-(N-(p-

tolyl)methylsulfon

amido)benzamid

e

2.3 < 25 < 25

106

N-(4-

fluorophenyl)-3-

(N-(p-

tolyl)methylsulfon

amido)benzamid

e

3.5 < 25 < 25

124 N-(4-

chlorophenyl)-3-

(N-methyl-4-

nitrobenzenesulf

4.1 < 25 < 25
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onamido)benzam

ide

C2-8 (1a)

3-(N-(4-

bromophenyl)sulf

amoyl)-N-(4-

bromophenyl)be

nzamide

> 50 - -

4a

3-(N-(4-

bromophenyl)-N-

methylsulfamoyl)

-N-(4-

bromophenyl)be

nzamide

4.6 < 10 < 10

IC50 values represent the concentration of the compound required to inhibit 50% of the

enzyme's activity. Lower values indicate higher potency.[1] % Inhibition at 50 µM indicates the

selectivity of the compounds for SIRT2 over SIRT1 and SIRT3. Lower percentages indicate

higher selectivity.[1][2]

Experimental Protocols
In Vitro SIRT2 Inhibition Assay (Fluorogenic)

This protocol is based on the methods described in studies evaluating SIRT2 inhibitors.[1][3][4]

Reagents and Materials:

Recombinant human SIRT2 enzyme

Fluorogenic SIRT2 substrate (e.g., containing an acetylated lysine side chain)

NAD+

Lysine developer solution

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
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Test compounds (N-(methylsulfonyl)benzamide derivatives) dissolved in DMSO

96-well black microplates

Assay Procedure:

The test compounds are serially diluted in assay buffer to various concentrations.

10 µL of the diluted compounds are added to the wells of a 96-well plate.

20 µL of a solution containing SIRT2 enzyme and NAD+ in assay buffer is added to each

well.

The plate is incubated for 15 minutes at room temperature to allow for the interaction

between the compounds and the enzyme.

20 µL of the fluorogenic SIRT2 substrate is added to each well to initiate the enzymatic

reaction.

The reaction is allowed to proceed for 30-60 minutes at 37°C.

50 µL of the lysine developer solution is added to each well to stop the reaction and

generate a fluorescent signal from the deacetylated substrate.

The plate is incubated for an additional 15 minutes at room temperature.

The fluorescence is measured using a microplate reader with appropriate excitation and

emission wavelengths (e.g., Ex/Em = 395/541 nm).

Data Analysis:

The fluorescence intensity in each well is proportional to the SIRT2 activity.

The percent inhibition for each compound concentration is calculated relative to a control

with no inhibitor.

IC50 values are determined by fitting the dose-response data to a suitable sigmoidal

curve.
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Caption: Workflow for the in vitro SIRT2 fluorogenic inhibition assay.

II. N-(methylsulfonyl)benzamide Derivatives as
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible

hydration of carbon dioxide. They are involved in various physiological processes, and their

inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. This section

compares the potency of benzenesulfonamide derivatives, which are structurally related to N-
(methylsulfonyl)benzamides, as inhibitors of various human CA isoforms.

Data Presentation
The following table summarizes the in vitro inhibitory activity (Ki values) of a series of

benzenesulfonamide derivatives against four human carbonic anhydrase isoforms: hCA I, hCA

II, hCA IX, and hCA XII.
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Table 2: Inhibitory Potency (Ki, nM) of Benzenesulfonamide Derivatives against Human

Carbonic Anhydrase Isoforms

Compound
ID

R Group
hCA I Ki
(nM)

hCA II Ki
(nM)

hCA IX Ki
(nM)

hCA XII Ki
(nM)

4c
4-

Fluorophenyl
158.3 12.5 6.8 34.7

4d
4-

Chlorophenyl
89.2 8.3 45.3 25.6

4f
4-

Bromophenyl
75.4 9.7 8.9 21.4

5b

2-

Hydroxyphen

yl

45.3 8.3 8.1 45.8

5d

4-

Methoxyphen

yl

112.4 8.3 12.3 56.2

5f
4-

Bromophenyl
65.3 8.3 10.5 49.3

10a Phenyl 254.3 4.5 9.8 65.4

10b
4-

Methylphenyl
345.8 15.6 23.4 88.1

Acetazolamid

e

(Standard

Inhibitor)
250 12 25 5.7

Ki values represent the inhibition constant, with lower values indicating higher potency. The

data is from a study on benzenesulfonamides incorporating pyrazole- and

pyridazinecarboxamides.[5]

Experimental Protocols
Stopped-Flow Carbonic Anhydrase Activity Assay

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8625619/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15099015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol is based on the electrometric method for measuring CA activity, which monitors

the pH change resulting from the CO2 hydration reaction.

Reagents and Materials:

Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)

CO2-saturated water

Buffer solution (e.g., Tris-HCl)

Test compounds (benzenesulfonamide derivatives) dissolved in DMSO

Stopped-flow spectrophotometer equipped with a pH electrode or pH indicator dye.

Assay Procedure:

The CA enzyme is dissolved in the buffer solution to a final concentration of approximately

10 µM.

The test compounds are added to the enzyme solution at various concentrations, and the

mixture is incubated for a set period (e.g., 15 minutes) at a specific temperature (e.g.,

25°C).

The enzyme-inhibitor solution is rapidly mixed with a CO2-saturated solution in the

stopped-flow instrument.

The initial rate of the pH change resulting from the catalyzed CO2 hydration is monitored.

The assay is repeated for each inhibitor concentration.

Data Analysis:

The enzymatic activity is determined from the initial rate of the reaction.

The percent inhibition for each compound concentration is calculated relative to the

uninhibited enzyme.
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Ki values are determined by fitting the data to the appropriate inhibition model (e.g.,

Michaelis-Menten for competitive inhibition) using specialized software.

Mandatory Visualization
Caption: Role of Carbonic Anhydrase and its inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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